
1,2,3,5,6-penta-O-acetyl-beta-D-glucofuranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R,4S,5R)-5-(®-1,2-Diacetoxyethyl)tetrahydrofuran-2,3,4-triyl triacetate is a complex organic compound characterized by its unique stereochemistry and multiple acetoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,5R)-5-(®-1,2-Diacetoxyethyl)tetrahydrofuran-2,3,4-triyl triacetate typically involves multi-step organic reactions. One common method includes the protection of hydroxyl groups followed by selective acetylation. The reaction conditions often require the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R,4S,5R)-5-(®-1,2-Diacetoxyethyl)tetrahydrofuran-2,3,4-triyl triacetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace acetoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2S,3R,4S,5R)-5-(®-1,2-Diacetoxyethyl)tetrahydrofuran-2,3,4-triyl triacetate is used as an intermediate in the synthesis of more complex molecules. Its multiple functional groups make it a versatile building block for organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure allows it to mimic certain biological molecules, making it useful in biochemical assays.
Medicine
In medicine, (2S,3R,4S,5R)-5-(®-1,2-Diacetoxyethyl)tetrahydrofuran-2,3,4-triyl triacetate has potential applications in drug development. Its ability to undergo various chemical modifications makes it a candidate for designing new therapeutic agents.
Industry
Industrially, this compound can be used in the production of polymers and other materials. Its acetoxy groups provide sites for further chemical modifications, enhancing the properties of the final products.
Mécanisme D'action
The mechanism of action of (2S,3R,4S,5R)-5-(®-1,2-Diacetoxyethyl)tetrahydrofuran-2,3,4-triyl triacetate involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,3R,4S,5R)-5-(®-1,2-Dihydroxyethyl)tetrahydrofuran-2,3,4-triyl triacetate
- (2S,3R,4S,5R)-5-(®-1,2-Dimethoxyethyl)tetrahydrofuran-2,3,4-triyl triacetate
Uniqueness
(2S,3R,4S,5R)-5-(®-1,2-Diacetoxyethyl)tetrahydrofuran-2,3,4-triyl triacetate is unique due to its specific stereochemistry and the presence of multiple acetoxy groups
Propriétés
Numéro CAS |
40031-23-0 |
|---|---|
Formule moléculaire |
C16H22O11 |
Poids moléculaire |
390.34 g/mol |
Nom IUPAC |
[(2R)-2-acetyloxy-2-[(2R,3S,4R,5S)-3,4,5-triacetyloxyoxolan-2-yl]ethyl] acetate |
InChI |
InChI=1S/C16H22O11/c1-7(17)22-6-12(23-8(2)18)13-14(24-9(3)19)15(25-10(4)20)16(27-13)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15-,16-/m1/s1 |
Clé InChI |
JRZQXPYZEBBLPJ-IBEHDNSVSA-N |
SMILES isomérique |
CC(=O)OC[C@H]([C@@H]1[C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OCC(C1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


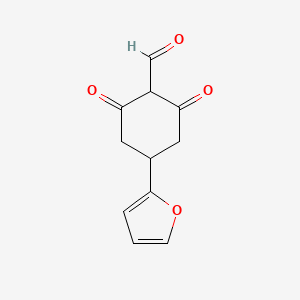
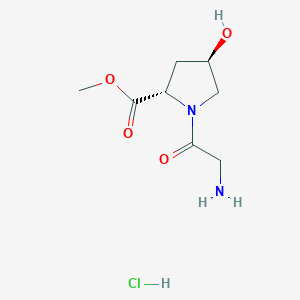
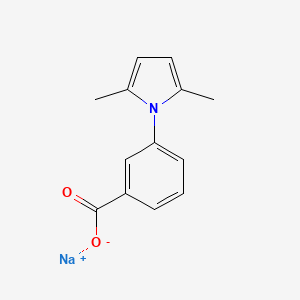
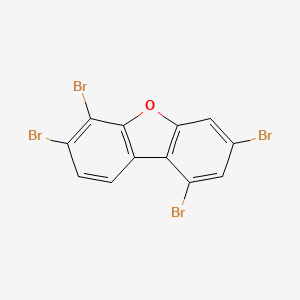
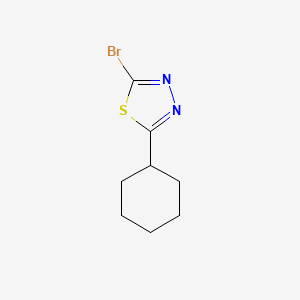
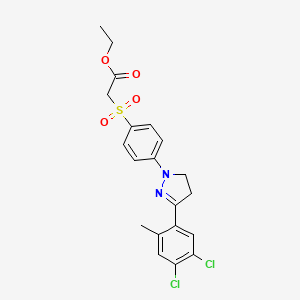
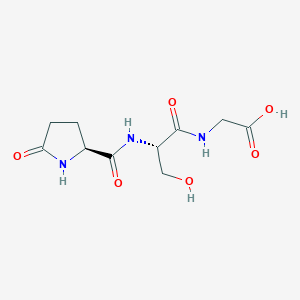
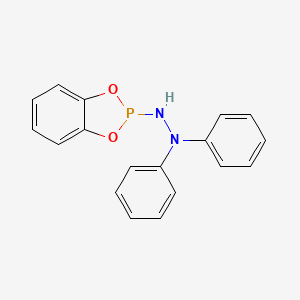
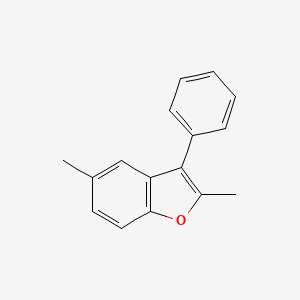
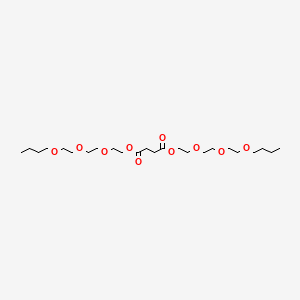
![Dibenzo[a,h]phenazine-1,8-diol](/img/structure/B12902099.png)

![ethyl 6-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]hexanoate](/img/structure/B12902110.png)

